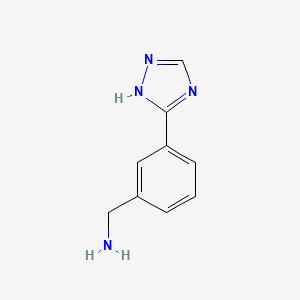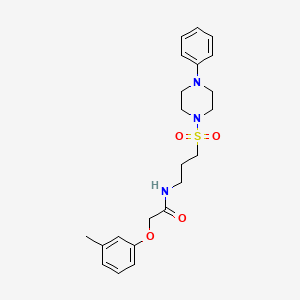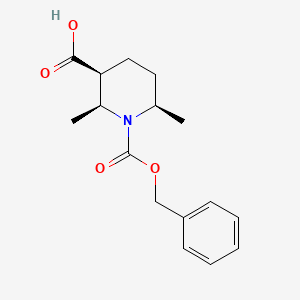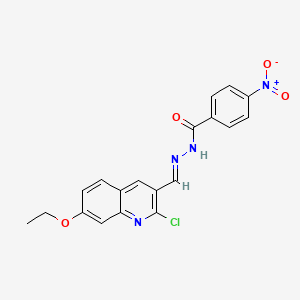
(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine, also known as TPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPMA belongs to the class of phenylalkylamines and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Investigation
(3-(4H-1,2,4-Triazol-3-yl)phenyl)methanamine and its derivatives have been a subject of interest due to their unique structural properties. Studies have focused on synthesizing various derivatives and analyzing their structures using spectroscopy and other analytical methods. For instance, compounds with structural units of indole and substituted triazole have been synthesized and characterized, displaying potent growth inhibitory action against certain cancer cell lines at micro-molar concentrations (Naveen Panathur et al., 2013). Similarly, Schiff bases with halogens and triazole moieties have been synthesized, and their crystal structures and nonlinear-optical (NLO) properties were investigated, highlighting their potential applications in fields like optoelectronics and photonics (Soumeya Maza et al., 2020).
Catalytic and Chemical Properties
The compound and its derivatives have been studied for their catalytic properties as well. For example, (4-Phenylquinazolin-2-yl)methanamine was synthesized and examined as a catalyst in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values (Şemistan Karabuğa et al., 2015). Furthermore, ruthenium complexes with derivatives of this compound as ligands were synthesized and displayed excellent activity and selectivity in hydrogenation reactions (Roberto Sole et al., 2019).
Biological and Medical Research
Several studies have explored the biological activity of this compound's derivatives. For instance, derivatives of 1,2,4-triazole were studied for their antimicrobial activity, showing variable degrees of antibacterial and antifungal activities (D. Visagaperumal et al., 2010). Similarly, various 1,2,4-triazole derivatives were synthesized, and their anticancer and antimicrobial activities were assessed, demonstrating significant biological potential (Hacer Bayrak et al., 2009).
Mechanism of Action
Target of Action
Derivatives of 1,2,4-triazole, a structural domain present in this compound, are known to possess a wide range of biological activities . They have been found to exhibit antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes :
Biochemical Pathways
It’s worth noting that the presence of 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby potentially affecting various biochemical pathways .
Pharmacokinetics
Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
It’s worth noting that the presence of 1,2,4-triazole moiety can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Action Environment
It’s worth noting that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
properties
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXMWCZHJEYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249340-18-8 |
Source


|
| Record name | [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)




![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)



![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)
